

An In-depth Technical Guide to 1H-Benzimidazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1H-Benzimidazol-4-amine	
Cat. No.:	B180973	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety data, synthesis, and potential biological significance of **1H-Benzimidazol-4-amine** (CAS Number: 4331-29-7). This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development.

Chemical Identity and Properties

1H-Benzimidazol-4-amine, also known as 4-Aminobenzimidazole, is a heterocyclic aromatic organic compound. The benzimidazole scaffold is a prominent structure in medicinal chemistry due to its presence in various biologically active molecules.



Property	Value	Source
CAS Number	4331-29-7	Alfa Chemistry, American Elements
Molecular Formula	C7H7N3	American Elements
Molecular Weight	133.15 g/mol	Sigma-Aldrich
IUPAC Name	1H-benzimidazol-4-amine	Sigma-Aldrich
Synonyms	4-Aminobenzimidazole, 7- Aminobenzimidazole, 1H- Benzo[d]imidazol-4-amine	American Elements
Appearance	Gray powder	Sigma-Aldrich
Boiling Point	476.1 °C at 760 mmHg	Alfa Chemistry
Density	1.367 g/cm ³	Alfa Chemistry
Flash Point	273.2 °C	Alfa Chemistry
Storage Temperature	0-8 °C	Sigma-Aldrich

Safety and Hazard Information

It is crucial to handle **1H-Benzimidazol-4-amine** with appropriate safety precautions in a laboratory setting. The following tables summarize the available GHS hazard and precautionary statements.

GHS Hazard Classification



Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation.[1][2]
Acute Toxicity, Oral	4	H302: Harmful if swallowed.[3]

GHS Pictogram

Pictogram	Hazard
!	

GHS07: Exclamation Mark - Irritant (skin and eye) - Skin Sensitizer - Acute Toxicity (harmful) - Narcotic Effects - Respiratory Tract Irritant

GHS Precautionary Statements



Code	Statement
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P264	Wash skin thoroughly after handling.[2]
P271	Use only outdoors or in a well-ventilated area.[2]
P280	Wear protective gloves/eye protection/face protection.[2]
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.[1][2]
P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P312	Call a POISON CENTER/doctor if you feel unwell.[2]
P332 + P313	If skin irritation occurs: Get medical advice/attention.[2]
P337 + P313	If eye irritation persists: Get medical advice/attention.[2]
P362	Take off contaminated clothing and wash before reuse.[2]
P403 + P233	Store in a well-ventilated place. Keep container tightly closed.[2]
P405	Store locked up.[2]
P501	Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols: Synthesis of 1H-Benzimidazol-4-amine

The synthesis of benzimidazole derivatives is a well-established area of organic chemistry. A common and effective method involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. For **1H-Benzimidazol-4-amine**, a plausible synthetic route starts from 1,2-diamino-3-nitrobenzene and formic acid, followed by the reduction of the nitro group.

General Reaction Scheme

The overall synthetic strategy can be visualized as a two-step process:

- Cyclization: Condensation of the ortho-diamine with formic acid to form the benzimidazole ring.
- Reduction: Reduction of the nitro group to an amine.



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Caption: General workflow for the synthesis of **1H-Benzimidazol-4-amine**.

Detailed Experimental Methodology (Representative Protocol)

This protocol is a representative example based on established methods for benzimidazole synthesis.

Step 1: Synthesis of 4-Nitro-1H-benzimidazole



- In a round-bottom flask equipped with a reflux condenser, combine 1,2-diamino-3nitrobenzene (1 equivalent) and an excess of formic acid.
- Heat the reaction mixture to reflux for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Carefully neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a
 precipitate forms.
- Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 1H-Benzimidazol-4-amine

- Suspend the crude 4-Nitro-1H-benzimidazole (1 equivalent) in a suitable solvent such as ethanol or concentrated hydrochloric acid in a round-bottom flask.
- Add a reducing agent, for example, tin(II) chloride (SnCl₂) (3-4 equivalents), portion-wise while stirring.
- Heat the mixture to reflux for 3-6 hours, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1H-Benzimidazol-4-amine.

Potential Biological Activity and Signaling Pathways







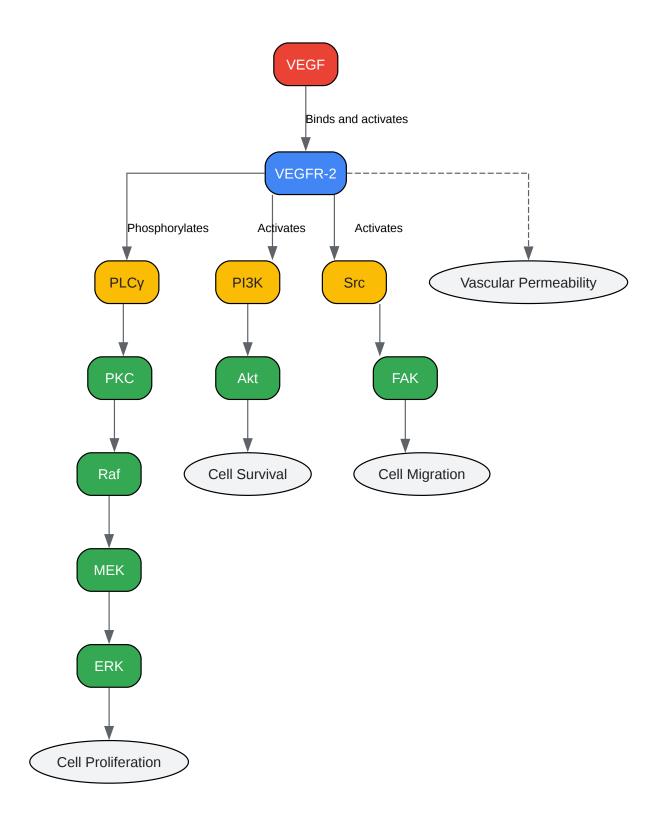
Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action often involves interaction with key biological targets such as enzymes and receptors.

Recent in silico studies have suggested that N-substituted benzimidazole derivatives may act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a cascade of intracellular signaling events that promote cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.





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Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.



While the specific interaction of **1H-Benzimidazol-4-amine** with VEGFR-2 has not been definitively established, its structural similarity to other known inhibitors suggests it could be a promising candidate for further investigation in the context of anti-angiogenic therapies. Experimental validation through in vitro and in vivo models is necessary to confirm this hypothesis and elucidate the precise mechanism of action.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1H-Benzimidazol-4amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180973#1h-benzimidazol-4-amine-cas-number-and-safety-data]

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